N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine

medicinal chemistry scaffold-based drug design structure-activity relationship

A unique research tool for kinase-focused drug discovery: combines a benzoxazole privileged scaffold, pyrazole, and thiophen-3-yl in one molecule. Crucial for SAR studies exploring position-dependent thiophene metabolism and selectivity; not replaceable by simpler analogs.

Molecular Formula C16H14N4OS
Molecular Weight 310.38
CAS No. 2379996-58-2
Cat. No. B2784167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine
CAS2379996-58-2
Molecular FormulaC16H14N4OS
Molecular Weight310.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)NCC(C3=CSC=C3)N4C=CC=N4
InChIInChI=1S/C16H14N4OS/c1-2-5-15-13(4-1)19-16(21-15)17-10-14(12-6-9-22-11-12)20-8-3-7-18-20/h1-9,11,14H,10H2,(H,17,19)
InChIKeyRLKATLGBQPGMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2379996-58-2): Structural Profile and Procurement Context


N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2379996-58-2, molecular formula C₁₆H₁₄N₄OS, molecular weight 310.4 g/mol) is a synthetic heterocyclic compound incorporating pyrazole, thiophene, and benzoxazole pharmacophores connected via an ethyl linker . The benzoxazol-2-amine core is a recognized privileged scaffold in kinase inhibitor design [1], while the pyrazole-thiophene substitution pattern is structurally related to patent-disclosed spleen tyrosine kinase (Syk) inhibitor chemotypes [2]. This compound is primarily distributed as a research-grade screening compound through chemical supply channels, with no current regulatory approval for therapeutic use.

Why Generic Substitution Fails for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine: Comparator Landscape Analysis


Generic substitution of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine is precluded by the absence of a single, dominant comparator molecule sharing its exact tripartite scaffold architecture. The closest commercially available structural analogs—N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 1291625-07-4), which lacks the thiophene moiety , and N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2380193-53-1), which replaces pyrazole with methoxy —demonstrate that each heterocyclic component contributes to distinct physicochemical and potential pharmacophoric properties. Class-level evidence indicates that benzoxazole-containing pyrazolyl hybrids can exhibit sub-micromolar anticancer activity (GI₅₀ <0.1 μM against MCF-7 and A549 cell lines) [1], while the thiophen-3-yl positional isomer may diverge metabolically from thiophen-2-yl analogs, adding a further dimension that cannot be replicated by simple analog interchange [2].

N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine: Quantitative Differentiation Evidence Guide


Scaffold Differentiation: Tripartite Heterocyclic Architecture vs. Des-Thiophene and Des-Pyrazole Analogs

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (MW 310.4 g/mol, C₁₆H₁₄N₄OS) possesses a unique tripartite architecture comprising pyrazole, thiophen-3-yl, and benzoxazol-2-amine moieties connected via a chiral ethyl linker . The closest commercially available analogs lack critical structural elements: N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 1291625-07-4, MW 228.25 g/mol) is des-thiophene, while N-[2-methoxy-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2380193-53-1, MW 274.34 g/mol) replaces the pyrazole with a methoxy group . The thiophen-3-yl substituent contributes approximately 82.1 Da additional mass and adds an aromatic sulfur atom capable of sulfur-π interactions and cytochrome P450-mediated metabolism distinct from the thiophen-2-yl isomer [1].

medicinal chemistry scaffold-based drug design structure-activity relationship

Class-Level Anticancer Potency: Pyrazolyl Benzoxazole Conjugates Exhibit Sub-Micromolar GI₅₀ Against Breast and Lung Cancer Cell Lines

In a head-to-head class study of pyrazolyl benzoxazole conjugates, compounds 9b and 9c demonstrated GI₅₀ values of <0.1 μM against both MCF-7 (breast carcinoma) and A549 (non-small cell lung cancer) cell lines, comparable to the standard chemotherapeutic agent doxorubicin [1]. Compound 9e exhibited GI₅₀ values of 0.12 μM (MCF-7) and 0.19 μM (A549), while compound 9g showed a GI₅₀ of 0.34 μM against A549 [1]. Although N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine was not directly tested in this study, it shares the pyrazolyl-benzoxazole core scaffold with an additional thiophene substituent, placing it within the same pharmacophoric class. Molecular docking studies against proto-oncogene tyrosine-protein kinase (ATP-Src, PDB: 2BDF) confirmed that the benzoxazole moiety is a critical contributor to anticancer binding affinity [1]. Chinese patent CN-108530436-B further supports that pyrazole compounds incorporating a 2-aminobenzoxazole group demonstrate significant inhibitory effects against multiple tumor cell lines including human breast cancer, lung cancer, prostate cancer, gastric cancer, and malignant glioma cells, with reported high oral bioavailability [2].

anticancer pyrazolyl benzoxazole GI50 MCF-7 A549

Benzoxazole vs. Benzothiazole Heterocycle Advantage: Superior Antimicrobial Activity of Benzoxazole-Containing Pyrazole Hybrids

A systematic comparative study of 2-[substituted-1H-pyrazol-4-yl] benzothiazoles, benzoxazoles, and benzimidazoles evaluated in vitro antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus niger using the serial dilution method (MIC expressed in µg/mL) [1]. The study concluded that compounds containing benzimidazole and benzoxazole moieties gave better antibacterial and antifungal activities than their benzothiazole counterparts [1]. Since N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine incorporates a benzoxazole (not benzothiazole) heterocycle, this class-level evidence supports the selection of the benzoxazole variant over the benzothiazole congener for antimicrobial screening applications. The amido-linked pyrazolyl benzoxazole series was separately confirmed to exhibit antimicrobial activity, though chloro-substituted pyrazolyl benzothiazoles and benzimidazoles showed higher potency against Aspergillus niger in certain substitution contexts [2].

antimicrobial benzoxazole vs benzothiazole MIC pyrazole hybrid

Thiophene Positional Isomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution May Impact Metabolic Stability Profile

The thiophen-3-yl substitution pattern in N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine distinguishes it from the more common thiophen-2-yl regioisomer found in many bioactive compounds . Classic pharmacological studies comparing 2- and 3-substituted thiophene derivatives have demonstrated that the position of ring substitution significantly alters physiological activity and toxicity profiles [1]. The thiophene ring is a well-documented structural alert for cytochrome P450-mediated bioactivation, with thiophene S-oxides and thiophene epoxides forming reactive electrophilic metabolites [2]. The thiophen-3-yl isomer presents a distinct electronic environment at the sulfur atom compared to thiophen-2-yl, potentially altering the susceptibility to oxidative metabolism—a critical consideration for researchers designing metabolic stability studies or interpreting screening hit progression data [2].

thiophene isomer metabolic stability CYP450 drug metabolism

Best Research and Industrial Application Scenarios for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine (CAS 2379996-58-2)


Anticancer Screening Libraries: Prioritization Based on Pyrazolyl-Benzoxazole Class Potency

For oncology-focused screening campaigns, N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine should be prioritized within diversity sets targeting kinase-driven cancers. Class-level evidence demonstrates that pyrazolyl benzoxazole conjugates can achieve GI₅₀ values <0.1 μM against MCF-7 (breast) and A549 (lung) cancer cell lines, comparable to doxorubicin [1]. The compound's additional thiophene moiety may enhance target engagement through expanded hydrophobic contacts, while the benzoxazole core is validated by molecular docking against the ATP-Src kinase (PDB: 2BDF) [1]. Patent CN-108530436-B confirms that 2-aminobenzoxazole-substituted pyrazoles possess oral bioavailability and broad-spectrum antitumor activity across multiple cell lines [2].

Antimicrobial Agent Development: Benzoxazole Advantage Over Benzothiazole Congeners

In anti-infective screening programs, this compound's benzoxazole heterocycle provides a documented advantage over benzothiazole-containing analogs. Comparative class studies using serial dilution MIC assays against E. coli, S. aureus, C. albicans, and A. niger have established that benzoxazole-containing pyrazole hybrids exhibit superior antibacterial and antifungal activity relative to their benzothiazole counterparts [3]. Researchers designing structure-activity relationship (SAR) studies around pyrazole-based antimicrobials should procure the benzoxazole variant rather than the benzothiazole congener for initial hit identification.

Metabolic Stability Profiling: Thiophene-3-yl Isomer as a Tool to Probe Position-Dependent CYP450 Metabolism

The thiophen-3-yl substitution pattern provides a valuable tool compound for studying position-dependent thiophene metabolism. Thiophene-containing drugs are known to undergo CYP450-mediated bioactivation to reactive S-oxide and epoxide metabolites [4]. The 3-substituted thiophene regioisomer presents a distinct electronic environment at the sulfur atom compared to the more common 2-substituted thiophene [5], offering researchers a probe to investigate how thiophene substitution position influences metabolic stability, reactive metabolite formation, and hepatotoxicity risk in early-stage ADME-Tox screening cascades.

Kinase Inhibitor Lead Generation: Syk and Related Kinase Chemotype Exploration

The compound's pyrazole-ethyl-benzoxazole architecture aligns with patent-disclosed Syk (spleen tyrosine kinase) inhibitor chemotypes, which are relevant to asthma, COPD, rheumatoid arthritis, and cancer indications [6]. The thiophene substituent may confer additional kinase selectivity through occupation of hydrophobic back pockets. The benzoxazol-2-amine motif has precedent in kinase inhibitor co-crystal structures (e.g., ALK kinase PDB: 4FNY) [7], supporting the use of this compound as a starting point for medicinal chemistry optimization programs targeting kinase-mediated diseases.

Quote Request

Request a Quote for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.